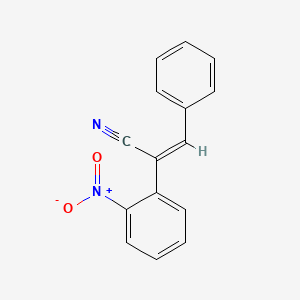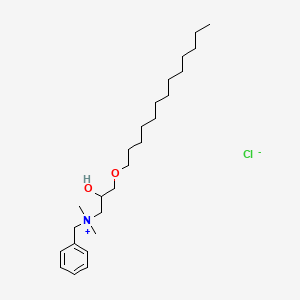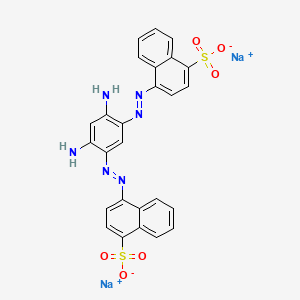
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen fünfgliedrigen Imidazolidinring, mehrere Hydrazidgruppen und verschiedene funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Die Synthese von 4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ethylisocyanat mit alpha1-Methyl-2,5-Dioxoimidazolidin zur Bildung eines Zwischenprodukts, das dann unter kontrollierten Bedingungen mit Propionohydrazid umgesetzt wird, um das Endprodukt zu erhalten. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen wie Temperaturkontrolle, Lösungsmittelauswahl und Reinigungstechniken umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Hydrazidgruppen auftreten, wobei Nucleophile wie Amine oder Thiole die vorhandenen Gruppen ersetzen und neue Derivate bilden.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Hydrazidgruppen der Verbindung machen sie nützlich für Biokonjugationstechniken, bei denen sie zur Bildgebung oder zu therapeutischen Zwecken an Biomoleküle gekoppelt werden kann.
Wirkmechanismus
Der Wirkmechanismus von 4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Hydrazidgruppen können kovalente Bindungen mit aktiven Zentren an Enzymen eingehen und deren Aktivität hemmen. Darüber hinaus ermöglicht die Struktur der Verbindung die Teilnahme an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen, die die Aktivität verschiedener biologischer Pfade modulieren können .
Wirkmechanismus
The mechanism of action of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von 4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) gehören:
4-Isopropyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid): Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Isopropylgruppe anstelle einer Ethylgruppe, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.
Adipinsäuredihydrazid: Eine einfachere Dihydrazidverbindung, die in verschiedenen industriellen Anwendungen eingesetzt wird.
Sebacinsäuredihydrazid: Ein weiteres Dihydrazid mit einer längeren aliphatischen Kette, das in der Polymerchemie verwendet wird.
Die Einzigartigkeit von 4-Ethyl-alpha1-methyl-2,5-Dioxoimidazolidin-1,3-di(propionohydrazid) liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, diverse chemische Reaktionen einzugehen, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
94231-33-1 |
|---|---|
Molekularformel |
C12H22N6O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
3-[4-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C12H22N6O4/c1-3-8-11(21)18(6-7(2)10(20)16-14)12(22)17(8)5-4-9(19)15-13/h7-8H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
CSSCTUXZIKOGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)












